molecular formula C12H14ClN3O2 B3006502 2-chloro-N'-cyclopentanecarbonylpyridine-4-carbohydrazide CAS No. 1797547-60-4

2-chloro-N'-cyclopentanecarbonylpyridine-4-carbohydrazide

Cat. No.: B3006502
CAS No.: 1797547-60-4
M. Wt: 267.71
InChI Key: CIZULBLMRPDHBJ-UHFFFAOYSA-N
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Description

2-chloro-N’-cyclopentanecarbonylpyridine-4-carbohydrazide is a chemical compound with the molecular formula C12H14ClN3O2 It is a derivative of pyridine and hydrazide, featuring a chloro group and a cyclopentanecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-cyclopentanecarbonylpyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The chloro group is introduced via chlorination using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-cyclopentanecarbonylpyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-chloro-N’-cyclopentanecarbonylpyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N’-cyclopentanecarbonylpyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-cyclopentanecarbonylpyridine-3-carbohydrazide
  • 2-chloro-N’-cyclopentanecarbonylpyridine-2-carbohydrazide
  • 2-chloro-N’-cyclopentanecarbonylpyridine-5-carbohydrazide

Uniqueness

2-chloro-N’-cyclopentanecarbonylpyridine-4-carbohydrazide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the cyclopentanecarbonyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-chloro-N'-(cyclopentanecarbonyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c13-10-7-9(5-6-14-10)12(18)16-15-11(17)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZULBLMRPDHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NNC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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